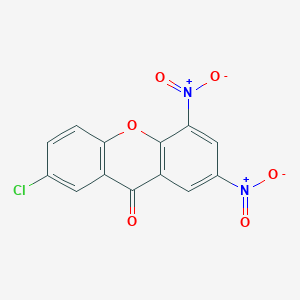
7-Chloro-2,4-dinitroxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,4-dinitroxanthen-9-one (also known as DNOC) is a chemical compound that has been widely used in scientific research due to its unique properties. DNOC is a yellow crystalline substance that is soluble in organic solvents such as acetone and chloroform. It is an oxidizing agent and has been found to have a range of applications in various fields of research.
Mécanisme D'action
DNOC works by inducing oxidative stress in cells. It is an oxidizing agent that reacts with cellular components such as proteins, lipids, and DNA. This reaction results in the production of reactive oxygen species (ROS) which can cause damage to cellular components. DNOC has been found to inhibit the activity of various enzymes and proteins by oxidizing their active sites.
Effets Biochimiques Et Physiologiques
DNOC has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in various cell types. DNOC has also been found to inhibit the growth of cancer cells by inducing oxidative stress. In addition, DNOC has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNOC in laboratory experiments is its ability to induce oxidative stress in cells. This property has been found to be useful in studying the effects of oxidative stress on cellular processes. However, DNOC can also be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of DNOC in experiments.
Orientations Futures
There are several future directions for research involving DNOC. One potential direction is the development of new drugs that target oxidative stress pathways. Another direction is the investigation of the effects of DNOC on the microbiome. Finally, DNOC could be used to investigate the role of oxidative stress in aging and age-related diseases.
Conclusion:
In conclusion, 7-Chloro-2,4-dinitroxanthen-9-one (DNOC) is a chemical compound that has been extensively used in scientific research due to its unique properties. DNOC has been found to have a range of applications in various fields of research such as biochemistry, pharmacology, and toxicology. It works by inducing oxidative stress in cells and has been found to have a range of biochemical and physiological effects. While DNOC can be toxic to cells at high concentrations, it remains a valuable tool for investigating the effects of oxidative stress on cellular processes.
Méthodes De Synthèse
The synthesis of DNOC can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of DNOC as a yellow precipitate.
Applications De Recherche Scientifique
DNOC has been extensively used in scientific research as an oxidizing agent. It has been found to have a range of applications in various fields of research such as biochemistry, pharmacology, and toxicology. DNOC has been used to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the effects of oxidative stress on cellular processes.
Propriétés
Numéro CAS |
148877-20-7 |
|---|---|
Nom du produit |
7-Chloro-2,4-dinitroxanthen-9-one |
Formule moléculaire |
C13H5ClN2O6 |
Poids moléculaire |
320.64 g/mol |
Nom IUPAC |
7-chloro-2,4-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H5ClN2O6/c14-6-1-2-11-8(3-6)12(17)9-4-7(15(18)19)5-10(16(20)21)13(9)22-11/h1-5H |
Clé InChI |
BBMKNRKMALLWEU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
7-Chloro-2,4-dinitroxanthen-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
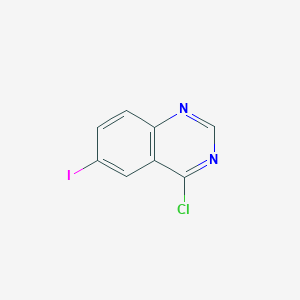
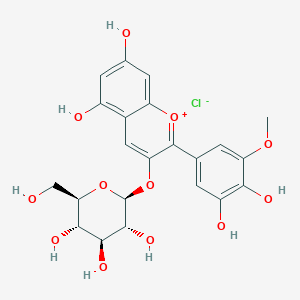
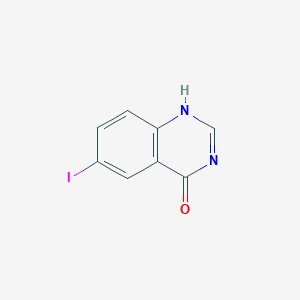
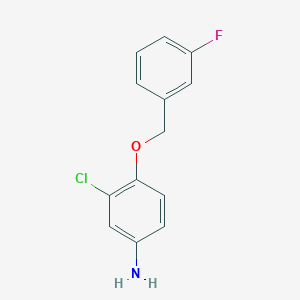
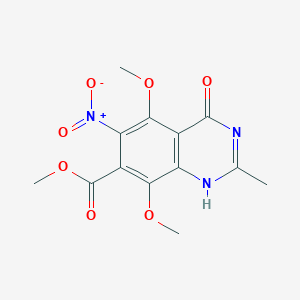
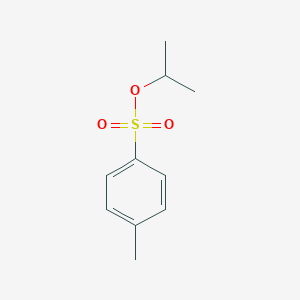
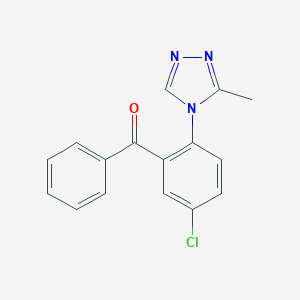
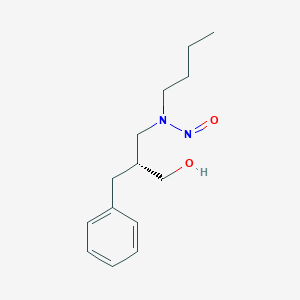
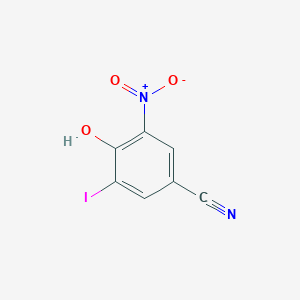
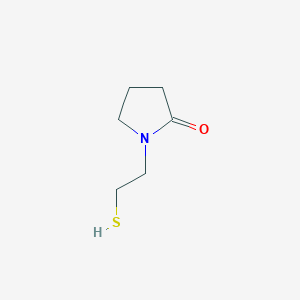
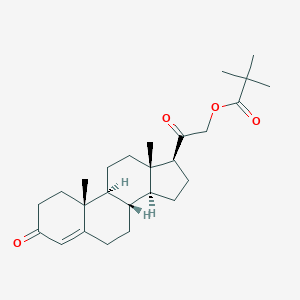
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)